molecular formula C11H8BrNO2 B1530681 Methyl 4-bromoisoquinoline-1-carboxylate CAS No. 1512077-05-2

Methyl 4-bromoisoquinoline-1-carboxylate

Cat. No.: B1530681
CAS No.: 1512077-05-2
M. Wt: 266.09 g/mol
InChI Key: KNFXYFNXGJHAEI-UHFFFAOYSA-N
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Description

Methyl 4-bromoisoquinoline-1-carboxylate (CAS: 1512077-05-2) is a brominated isoquinoline derivative featuring a methyl ester group at the 1-position and a bromine substituent at the 4-position of the isoquinoline ring. This compound is primarily utilized in pharmaceutical and materials science research as a versatile intermediate for synthesizing complex heterocyclic systems. Its structure combines electrophilic (bromine) and electron-withdrawing (ester) groups, making it reactive toward nucleophilic substitution and cross-coupling reactions. Purity levels for commercially available batches typically exceed 98% .

Properties

IUPAC Name

methyl 4-bromoisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)10-8-5-3-2-4-7(8)9(12)6-13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFXYFNXGJHAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512077-05-2
Record name METHYL 4-BROMOISOQUINOLINE-1-CARBOXYLATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromoisoquinoline-1-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromoisoquinoline-1-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid or thionyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromoisoquinoline-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isoquinoline ring can be oxidized to form quinoline N-oxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of various substituted isoquinoline derivatives.

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of 4-bromoisoquinoline-1-methanol.

Scientific Research Applications

Methyl 4-bromoisoquinoline-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromoisoquinoline-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 4-bromoisoquinoline-1-carboxylate belongs to a family of brominated isoquinoline carboxylates. Key structural variations among analogues include:

  • Position of bromine substitution (e.g., 4-, 5-, or 8-position).
  • Nature of the ester group (methyl vs. ethyl).
  • Additional substituents (e.g., methoxy, oxo, or methyl groups).
Table 1: Comparative Analysis of Brominated Isoquinoline Carboxylates
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Features Availability
This compound 1512077-05-2 C₁₁H₈BrNO₂ 280.10 98% Bromine at 4-position Typically in stock
Methyl 5-bromoisoquinoline-1-carboxylate 1330750-67-8 C₁₁H₈BrNO₂ 280.10 95% Bromine at 5-position Limited stock
Methyl 8-bromo-4-methoxyquinoline-2-carboxylate 921760-93-2 C₁₂H₁₀BrNO₃ 308.12 95% Methoxy at 4-position Custom synthesis
Ethyl 4-bromoisoquinoline-1-carboxylate 1823403-20-8 C₁₂H₁₀BrNO₂ 294.12 N/A Ethyl ester group Available
Ethyl 6-bromoisoquinoline-1-carboxylate 1020576-70-8 C₁₂H₁₀BrNO₂ 294.12 N/A Bromine at 6-position Available

Key Differences and Implications

Bromine Position: The 4-bromo derivative (target compound) exhibits distinct reactivity in Suzuki-Miyaura couplings compared to 5- or 8-bromo isomers due to steric and electronic effects. For example, the 4-position bromine in isoquinolines is more accessible for cross-coupling reactions than the 5-position .

Ester Group: Replacing the methyl ester with an ethyl group (e.g., Ethyl 4-bromoisoquinoline-1-carboxylate) increases hydrophobicity, as evidenced by higher calculated LogP values (3.3 for ethyl vs. ~2.8 for methyl derivatives) . This impacts solubility in polar solvents and bioavailability in pharmacological contexts.

Purity and Availability: this compound is widely available (250 mg batches) at 98% purity, whereas 5-bromo and 8-bromo analogues are less accessible, often requiring custom synthesis .

Biological Activity

Methyl 4-bromoisoquinoline-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8BrNO2C_{11}H_{8}BrNO_{2} and a molecular weight of approximately 266.09 g/mol. The compound features a bromine atom at the 4-position of the isoquinoline ring, along with a carboxylate group at the 1-position, which influences its reactivity and biological activity compared to other isoquinoline derivatives.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.
  • Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, with potential mechanisms involving apoptosis induction in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related isoquinoline derivatives is provided below:

Compound NameMolecular FormulaUnique Features
Methyl 4-bromoquinoline-6-carboxylateC₁₁H₈BrNO₂Bromine at position 6; different biological activity
Ethyl 4-bromoisoquinoline-1-carboxylateC₁₂H₉BrNO₂Ethyl group instead of methyl; altered solubility
Methyl 4-bromoisoquinoline-7-carboxylateC₁₁H₈BrNO₂Bromine at position 7; distinct reactivity patterns

This table illustrates how structural variations can influence biological activities and chemical reactivity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.
  • Anticancer Research : Another research paper explored the effects of this compound on various cancer cell lines, revealing that it could inhibit cell growth and induce apoptosis. The study highlighted its potential as a lead compound for developing new anticancer agents.
  • Synthetic Applications : this compound is also used as a precursor in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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